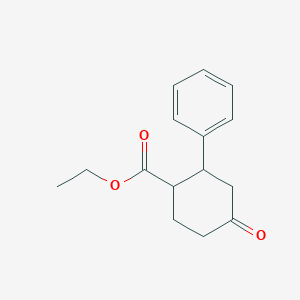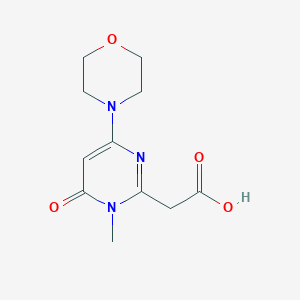
2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid is a complex organic compound that features a morpholine ring, a pyrimidine ring, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid typically involves multi-step organic reactions. One common method involves the condensation of 1-methyl-4-morpholin-4-yl-6-oxopyrimidine with bromoacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)propionic acid
- 2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)butyric acid
- 2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)valeric acid
Uniqueness
2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine and pyrimidine rings provide a versatile scaffold for further modifications, making it a valuable compound in various research fields.
属性
分子式 |
C11H15N3O4 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
2-(1-methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid |
InChI |
InChI=1S/C11H15N3O4/c1-13-8(7-11(16)17)12-9(6-10(13)15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3,(H,16,17) |
InChI 键 |
XSTSFGCCNIIEOT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=C(N=C1CC(=O)O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


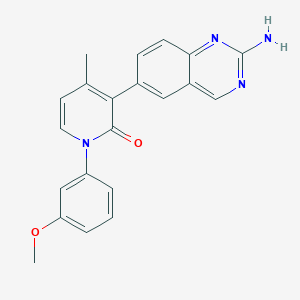

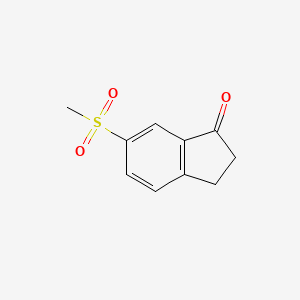


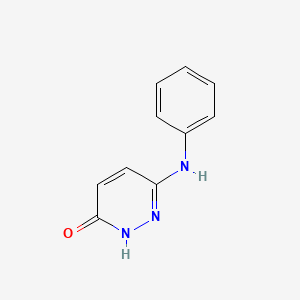


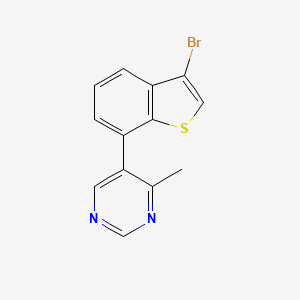
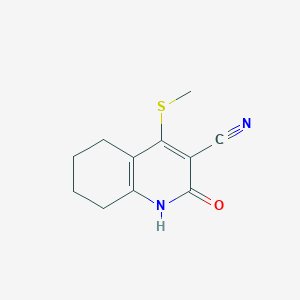
![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)
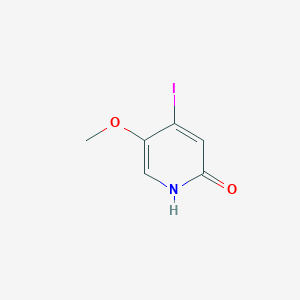
![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
